Nicofibrate hydrochloride
Description
Contextualization within Fibrate Pharmacology Research
Fibrates as a class of drugs have been a cornerstone in managing lipid disorders for decades. numberanalytics.com Their principal mechanism of action involves the activation of peroxisome proliferator-activated receptor alpha (PPARα). ontosight.aimdpi.com This activation triggers a cascade of molecular events that lead to a reduction in triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol. mdpi.com
The activation of PPARα by fibrates leads to several key downstream effects, including:
Induction of lipoprotein lipase (B570770) (LPL): This enzyme is crucial for the breakdown of triglycerides. mdpi.com
Suppression of apolipoprotein C-III (Apo C-III) expression: Apo C-III is an inhibitor of LPL, so its suppression enhances triglyceride clearance. mdpi.comdroracle.ai
Increased expression of apolipoprotein A-I (Apo A-I): This is a primary component of HDL cholesterol, contributing to its increased levels. mdpi.com
Nicofibrate (B1678749) hydrochloride, as a fibric acid derivative, is understood to operate through this shared PPARα-mediated pathway to exert its lipid-modifying effects. ontosight.ai
Overview of Academic Research Significance
Academic research has highlighted the efficacy of Nicofibrate hydrochloride in modifying lipid profiles. Studies have demonstrated its ability to significantly reduce plasma cholesterol and triglycerides. ncats.ionih.govmybiosource.com One clinical trial involving diabetic patients with hyperlipemia showed that treatment with this compound led to a notable reduction in both plasma cholesterol and triglycerides, helping to normalize the lipoprotein profile. nih.gov
Notably, this study also observed that this compound did not cause significant increases in uric acid levels or worsen carbohydrate tolerance, which can be concerns with other lipid-lowering therapies. nih.gov Furthermore, a significant decrease in plasma prothrombin activity was noted at the doses administered. nih.govmybiosource.com
Table 1: Summary of Research Findings on this compound
| Parameter | Finding | Reference |
| Plasma Cholesterol | Significant reduction | ncats.ionih.govmybiosource.com |
| Plasma Triglycerides | Significant reduction | ncats.ionih.govmybiosource.com |
| Lipoprotein Profile | Normalization | ncats.ionih.govmybiosource.com |
| Uric Acid Levels | No significant increase | nih.gov |
| Carbohydrate Tolerance | No worsening | nih.gov |
| Plasma Prothrombin Activity | Significant decrease | nih.govmybiosource.com |
This table is based on available research and is for informational purposes only.
Identification of Research Gaps and Future Opportunities in this compound Studies
While existing research provides a foundational understanding of this compound, several areas present opportunities for future investigation. The broader field of fibrate research is evolving, with a focus on new indications and combination therapies. numberanalytics.com
Key research gaps and future opportunities include:
Elucidation of Nuanced Mechanisms: While the general PPARα mechanism is established, further research could explore the specific molecular interactions of this compound and any potential unique effects it may have compared to other fibrates.
Combination Therapies: Investigating the synergistic effects of this compound with other lipid-lowering agents, such as statins or newer therapies like PCSK9 inhibitors, could be a fruitful area of research. numberanalytics.comresearchgate.net Combination approaches may offer enhanced lipid control and address residual cardiovascular risk. mdpi.com
Pharmacogenomics: The response to fibrate therapy can be highly variable among individuals. nih.gov Future pharmacogenomic studies could identify genetic variants that influence a patient's response to this compound, paving the way for more personalized treatment strategies. nih.gov
Non-alcoholic Fatty Liver Disease (NAFLD): Given the role of PPARα in liver metabolism, emerging evidence suggests fibrates may have a role in managing NAFLD. numberanalytics.com Research into the specific effects of this compound on this condition could be a valuable pursuit.
Properties
CAS No. |
17413-51-3 |
|---|---|
Molecular Formula |
C16H17Cl2NO3 |
Molecular Weight |
342.2 g/mol |
IUPAC Name |
pyridin-3-ylmethyl 2-(4-chlorophenoxy)-2-methylpropanoate;hydrochloride |
InChI |
InChI=1S/C16H16ClNO3.ClH/c1-16(2,21-14-7-5-13(17)6-8-14)15(19)20-11-12-4-3-9-18-10-12;/h3-10H,11H2,1-2H3;1H |
InChI Key |
MTTOJXKYQMOKBL-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)OCC1=CN=CC=C1)OC2=CC=C(C=C2)Cl.Cl |
Canonical SMILES |
CC(C)(C(=O)OCC1=CN=CC=C1)OC2=CC=C(C=C2)Cl.Cl |
Appearance |
Solid powder |
Other CAS No. |
17413-51-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Arterium V, Nicofibrate HCl, Nicofibrate hydrochloride, |
Origin of Product |
United States |
Synthetic Chemistry and Derivatization Studies of Nicofibrate Hydrochloride
Elucidation of Synthetic Pathways and Methodologies
The synthesis of nicofibrate (B1678749) hydrochloride and its analogs leverages both time-honored chemical reactions and modern, efficiency-driven techniques. The core structure, an ester formed between clofibric acid and 3-pyridinemethanol, is amenable to various synthetic strategies.
Classical Chemical Synthesis Approaches
The traditional and most direct method for synthesizing nicofibrate is the Fischer-Speier esterification. This acid-catalyzed condensation reaction is a cornerstone of organic synthesis for producing esters from carboxylic acids and alcohols. wikipedia.orgmdpi.com
The process involves the reaction of 2-(4-chlorophenoxy)-2-methylpropanoic acid (clofibric acid) with (pyridin-3-yl)methanol. A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. organic-chemistry.org The nucleophilic oxygen of the alcohol then attacks the activated carbonyl carbon. The reaction is reversible, and to drive the equilibrium towards the ester product, water is typically removed as it is formed, often through azeotropic distillation using a Dean-Stark apparatus. wikipedia.orgstackexchange.com
The general mechanism proceeds as follows:
Protonation of the carboxylic acid's carbonyl group by the acid catalyst.
Nucleophilic attack of the alcohol on the carbonyl carbon to form a tetrahedral intermediate.
Proton transfer from the attacking alcohol's oxygen to one of the hydroxyl groups.
Elimination of water to form a protonated ester.
Deprotonation to yield the final ester product.
Following the esterification, the nicofibrate base is converted to its hydrochloride salt by treating it with hydrochloric acid (HCl). The basic nitrogen atom of the pyridine (B92270) ring is protonated, yielding the final, more stable, and water-soluble nicofibrate hydrochloride.
Table 1: Key Reactants in Classical Synthesis of this compound This table is interactive and can be sorted by clicking on the headers.
| Compound Name | Role in Synthesis | Molecular Formula |
|---|---|---|
| 2-(4-chlorophenoxy)-2-methylpropanoic acid | Carboxylic Acid | C₁₀H₁₁ClO₃ |
| (Pyridin-3-yl)methanol | Alcohol | C₆H₇NO |
| Sulfuric Acid | Catalyst | H₂SO₄ |
| Hydrochloric Acid | Salt Formation | HCl |
Advanced Synthetic Techniques Relevant to this compound Analogs
Modern synthetic chemistry offers several advanced techniques that provide milder conditions, higher yields, and greater substrate scope, which are particularly relevant for synthesizing diverse analogs of nicofibrate.
Steglich Esterification: This method is a significant improvement for molecules that may be sensitive to the harsh conditions of Fischer esterification. nih.govwikipedia.org The reaction uses a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent to activate the carboxylic acid. nih.govdbpedia.org A nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP), is crucial for the reaction's efficiency. wikipedia.org DMAP acts as an acyl-transfer reagent, reacting with the activated O-acylisourea intermediate to form a highly reactive acylpyridinium species, which is then readily attacked by the alcohol. nih.gov A key advantage is that the reaction proceeds under neutral, room-temperature conditions, and the water byproduct is consumed by the DCC, forming a urea (B33335) derivative. wikipedia.org
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically accelerate the rate of esterification reactions, often reducing reaction times from hours to minutes and increasing yields. ymerdigital.comnih.gov This technique has been successfully applied to the synthesis of various fibrate derivatives and heterocyclic-fibrate hybrids. ymerdigital.comresearchgate.net The rapid, uniform heating provided by microwaves can enhance reaction kinetics and minimize the formation of side products.
Lewis Acid and Solid-Phase Catalysis: Various Lewis acids, such as salts of hafnium(IV), zirconium(IV), or iron(III) chloride, have been employed as effective catalysts for esterification, sometimes offering better selectivity and milder conditions than traditional Brønsted acids. organic-chemistry.org Additionally, heterogeneous solid-phase catalysts, like graphene oxide or ion-exchange resins, offer the advantage of easy separation from the reaction mixture, simplifying purification and allowing for catalyst recycling. organic-chemistry.org
Design and Synthesis of this compound Derivatives
The development of nicofibrate derivatives is a field driven by the principles of medicinal chemistry, aiming to enhance biological activity and refine pharmacological profiles. This involves the rational design of new structures followed by their chemical synthesis.
Rational Design Principles for Novel Fibrate Analogs
Fibrates exert their primary biological effects through the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism. ijrpr.comnih.gov The rational design of new fibrate analogs is therefore centered on modulating this interaction. The core pharmacophore, an aryloxy-isobutyric acid scaffold, is the template for modification. ijrpr.com
Key design strategies include:
Modification of the Acidic Head Group: The carboxylic acid moiety is essential for binding to key amino acid residues in the PPARα ligand-binding pocket, such as Y464, H440, and S280. mdpi.comacs.org Replacing the carboxylic acid with bioisosteres or creating ester and amide prodrugs can alter binding affinity, cell permeability, and metabolic stability.
Alteration of the Aromatic Core and Linker: The p-chlorophenoxy group can be replaced with other substituted aromatic or heteroaromatic rings to explore different lipophilic interactions within the binding pocket. researchgate.net The ether oxygen linker can also be substituted, for instance with a sulfur atom to create thioether analogs, which has been shown to produce potent PPARα agonists. acs.orgnih.gov
Hybrid Molecule Design: A prominent strategy involves creating hybrid compounds that combine the fibrate scaffold with other pharmacophores. This is done to achieve dual activity or to introduce complementary beneficial effects, such as antioxidant or anti-inflammatory properties. nih.govresearchgate.net Examples include linking the fibrate moiety to structures like chalcones, stilbenes, or thiazolidinediones. ymerdigital.comnih.gov
Table 2: Research Findings on Rational Design of Fibrate Analogs This table is interactive and can be sorted by clicking on the headers.
| Design Principle | Target Modification | Desired Outcome | Reference |
|---|---|---|---|
| Bioisosteric Replacement | Replace ether oxygen with sulfur | Potent PPARα agonism | acs.org, nih.gov |
| Hybridization | Combine fibrate with chalcone/stilbene scaffolds | Introduce antioxidant/anti-inflammatory properties | nih.gov, researchgate.net |
| Prodrug Strategy | Esterification of the carboxylic acid | Improve pharmacokinetic profile | ijrpr.com |
| Scaffold Modification | Replace chlorophenoxy with other heterocycles | Alter lipophilicity and binding interactions | researchgate.net |
Methodologies for Structural Modification and Derivatization
The synthesis of the rationally designed derivatives employs a range of standard and advanced organic reactions to modify the core nicofibrate structure.
Amide and Ester Synthesis: The most common derivatization involves reacting the clofibric acid moiety with a diverse library of alcohols or amines to generate a series of esters or amides. Standard coupling conditions, such as the Steglich protocol (DCC/DMAP) or the use of acyl chlorides, are frequently employed for this purpose. nih.gov
Modification of the Pyridine Moiety: The pyridine ring of nicofibrate offers another site for modification. While the parent alcohol (3-pyridinemethanol) is used for nicofibrate itself, other substituted pyridinyl alcohols can be used in the initial synthesis. Furthermore, established methods for pyridine derivatization, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling), can be used to introduce substituents onto the pyridine ring of a suitable intermediate, allowing for the synthesis of a wide array of analogs. nih.govncsu.edu
Synthesis of Thioether Analogs: To replace the ether oxygen with sulfur, a common route involves the S-alkylation of a substituted thiophenol with an α-halo isobutyrate ester, such as ethyl α-bromoisobutyrate, followed by hydrolysis of the ester to yield the final thioether carboxylic acid analog. acs.orgnih.gov
Building Block Synthesis: For more complex modifications, particularly on the chlorophenoxy ring, it is often more practical to synthesize the desired aryloxy-isobutyric acid building block from scratch, starting with the appropriately substituted phenol, rather than attempting to modify the pre-formed clofibric acid.
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| 2-(4-chlorophenoxy)-2-methylpropanoic acid |
| (Pyridin-3-yl)methanol |
| 4-dimethylaminopyridine |
| Clofibric acid |
| Dicyclohexylcarbodiimide |
| Diisopropylcarbodiimide |
| Ethyl α-bromoisobutyrate |
| Hydrochloric Acid |
| N,N'-dicyclohexylcarbodiimide |
| N,N'-diisopropylcarbodiimide |
| Nicofibrate |
| This compound |
| p-toluenesulfonic acid |
Molecular Pharmacology and Target Identification of Nicofibrate Hydrochloride
Mechanism of Action Elucidation (Preclinical)
Preclinical investigations into nicofibrate (B1678749) hydrochloride and other fibrates have provided a foundational understanding of how these molecules exert their effects at the cellular and subcellular levels, leading to the modulation of key biochemical signaling pathways.
Investigation of Cellular and Subcellular Interactions
Preclinical studies have indicated that the cellular and subcellular interactions of fibrates are multifaceted. While direct studies on nicofibrate hydrochloride are limited, research on related fibrates provides significant insights. For instance, clofibrate (B1669205) has been observed to increase the ratio of mitochondrial protein to cellular DNA, suggesting a direct or indirect interaction with mitochondria, the primary sites of cellular respiration and fatty acid oxidation. researchgate.net Furthermore, fenofibrate (B1672516) has been demonstrated to enhance mitochondrial fatty acid β-oxidation. nih.govresearchgate.net
Within the cytoplasm, fibrates have been shown to interact with fatty acid-binding proteins (FABPs). Bezafibrate, for example, binds to the intestinal fatty acid-binding protein (I-FABP), which is thought to facilitate the transport of lipophilic compounds across the enterocyte. nih.gov This interaction within the aqueous environment of the cytoplasm highlights a potential mechanism for the cellular uptake and trafficking of fibrates.
| Fibrate Compound | Cellular/Subcellular Interaction | Observed Effect | Reference |
|---|---|---|---|
| Clofibrate | Mitochondria | Increased ratio of mitochondrial protein to cellular DNA. | researchgate.net |
| Fenofibrate | Mitochondria | Increased mitochondrial fatty acid β-oxidation. | nih.gov |
| Bezafibrate | Cytoplasm (I-FABP) | Binds to intestinal fatty acid-binding protein, potentially aiding in cellular transport. | nih.gov |
Modulation of Intracellular Biochemical Signaling Pathways
The therapeutic effects of fibrates are largely attributed to their ability to modulate critical intracellular biochemical signaling pathways that govern lipid and glucose homeostasis. A key pathway influenced by fibrates is the AMP-activated protein kinase (AMPK) signaling cascade. Fenofibrate has been shown to activate AMPK in endothelial cells. nih.gov AMPK acts as a central energy sensor in cells; its activation can lead to a switch from energy-consuming (anabolic) to energy-producing (catabolic) processes.
Furthermore, fibrates have a complex relationship with the Sterol Regulatory Element-Binding Proteins (SREBPs), which are master transcriptional regulators of cholesterol and fatty acid synthesis. nih.govmdpi.com Some studies have shown that fenofibrate can suppress the activity of SREBP-1, a key player in fatty acid synthesis. nih.gov Conversely, other research suggests that fenofibrate and gemfibrozil (B1671426) may activate SREBFs, which are involved in the sterol biosynthetic pathway, to stimulate myelination. nih.gov This apparent contradiction may be context-dependent, varying with cell type and physiological conditions.
| Signaling Pathway | Modulating Fibrate | Effect | Reference |
|---|---|---|---|
| AMP-activated protein kinase (AMPK) | Fenofibrate | Activation of AMPK in endothelial cells. | nih.gov |
| Sterol Regulatory Element-Binding Protein (SREBP)-1 | Fenofibrate | Suppression of SREBP-1 activity. | nih.gov |
| Sterol Regulatory Element Binding Factors (SREBFs) | Fenofibrate, Gemfibrozil | Activation of SREBFs, stimulating the sterol biosynthetic pathway in the context of myelination. | nih.gov |
Identification and Characterization of Molecular Targets
The elucidation of the molecular targets of this compound and other fibrates has been a significant area of research, revealing a primary nuclear receptor target and a cascade of downstream effector molecules.
Exploration of Specific Enzyme Inhibition and Receptor Binding Profiles
The principal molecular targets of the fibrate class of drugs are the Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that function as ligand-activated transcription factors. nih.gov Specifically, fibrates are agonists of PPARα. nih.govnih.govnih.gov Upon activation by a fibrate, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in lipid metabolism.
Through the activation of PPARα, fibrates influence the expression and activity of several key enzymes and proteins:
Lipoprotein Lipase (B570770) (LPL): Fibrates increase the expression of LPL, an enzyme responsible for the hydrolysis of triglycerides in very low-density lipoproteins (VLDL) and chylomicrons. nih.govnih.gove-enm.org
Apolipoprotein A-I (apoA-I) and Apolipoprotein A-II (apoA-II): Fibrates have been shown to increase the expression of apoA-I and apoA-II, which are the major protein components of high-density lipoprotein (HDL). nih.govnih.gov
Apolipoprotein C-III (apoC-III): Fibrates can decrease the expression of apoC-III, a protein that inhibits LPL activity. e-enm.orgnih.govnih.gov
While fibrates' primary mechanism is through PPARα activation, there is some evidence to suggest direct enzyme inhibition. For example, the related fibrate clofibrate has been reported to inhibit 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. nih.govrxlist.commedscape.comresearchgate.net
Investigation of Novel or Less-Studied Pharmacological Pathways
Beyond the well-established PPARα-mediated pathway, preclinical research has pointed towards other pharmacological avenues for fibrates. The activation of AMPK by fenofibrate represents a significant, non-PPARα-mediated effect. nih.govnih.gov This finding suggests that fibrates may have more direct effects on cellular energy metabolism than previously understood. The dual and seemingly contradictory effects of fibrates on SREBP activity also warrant further investigation as a less-conventional pharmacological pathway. nih.govnih.gov
Multi-Targeting Approaches and Polypharmacology Concepts
The molecular pharmacology of this compound and its congeners exemplifies the concept of polypharmacology. While PPARα is the primary molecular target, its activation initiates a cascade of downstream events, effectively influencing multiple secondary targets, including LPL and various apolipoproteins. This multi-pronged effect on lipid metabolism underscores the therapeutic efficacy of fibrates.
The potential for fibrates to also modulate other key metabolic regulators like AMPK and SREBPs, and to interact with cytoplasmic proteins such as FABPs, further strengthens the view of these compounds as multi-target agents. This polypharmacological profile allows for a comprehensive modulation of lipid homeostasis, from fatty acid uptake and oxidation to lipoprotein remodeling and cholesterol synthesis.
Structure-Activity Relationship (SAR) Studies
The SAR of fibrates, including this compound, revolves around several key structural components: the acidic head, the central aromatic ring, and the linker connecting them to a lipophilic tail. Modifications to any of these regions can significantly impact the compound's affinity for and activation of PPARα.
Experimental studies on a variety of fibrate analogs have elucidated the structural requirements for potent PPARα agonism. While specific data for this compound is limited in publicly available research, the SAR for the broader class of fibrates provides a strong basis for understanding its activity.
Key findings from experimental validation of fibrate SAR include:
The Acidic Head Group: The carboxylic acid moiety is a critical feature for the activity of most fibrates. It forms a key hydrogen bond interaction with a specific tyrosine residue in the ligand-binding domain of PPARα. Esterification of this carboxylic acid, as seen in nicofibrate where the clofibric acid moiety is esterified with nicotinic acid, results in a prodrug that is hydrolyzed in vivo to release the active acidic form.
The Phenoxyisobutyric Acid Core: The core structure of many fibrates, including the clofibric acid portion of nicofibrate, is the phenoxyisobutyric acid scaffold. The gem-dimethyl group on the isobutyric acid portion is important for activity, likely by providing a specific steric conformation that enhances binding to the receptor.
The Aromatic Ring and Substituents: The nature and position of substituents on the central aromatic ring significantly influence potency and selectivity. For instance, the chloro-substituent on the phenyl ring of the clofibric acid moiety in nicofibrate contributes to its lipophilicity and may engage in hydrophobic interactions within the PPARα ligand-binding pocket.
The Linker Region: The ether linkage between the phenyl ring and the isobutyric acid group provides the necessary flexibility for the molecule to adopt an optimal conformation for binding.
A summary of key structural features and their importance in fibrate activity is presented in the table below.
| Structural Feature | Importance for PPARα Activation | Rationale |
| Carboxylic Acid | Essential | Forms critical hydrogen bonds with the receptor. |
| gem-Dimethyl Group | Important | Provides optimal steric conformation for binding. |
| Aromatic Ring | Scaffold | Provides a rigid core for substituent attachment. |
| Ring Substituents | Modulates Potency | Influences lipophilicity and hydrophobic interactions. |
| Ether Linker | Provides Flexibility | Allows for optimal orientation within the binding pocket. |
Computational methods, such as molecular docking and molecular dynamics simulations, have been instrumental in rationalizing the experimental SAR data for fibrates and predicting the activity of new analogs. These studies have provided detailed insights into the binding modes of fibrates within the PPARα ligand-binding domain (LBD).
Molecular docking studies have consistently shown that the acidic head of the active fibrate metabolite binds to a specific region of the PPARα LBD, forming hydrogen bonds with key amino acid residues. The hydrophobic tail of the molecule typically occupies a larger, more hydrophobic pocket. For nicofibrate, it is hypothesized that upon hydrolysis, the clofibric acid component would adopt a similar binding orientation.
Molecular dynamics simulations further refine this understanding by exploring the conformational flexibility of both the ligand and the receptor upon binding, providing insights into the stability of the ligand-receptor complex.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For fibrates, QSAR models have been developed to predict their PPARα agonistic activity based on various molecular descriptors.
The development of robust QSAR models relies on the selection of appropriate molecular descriptors that can effectively capture the structural features relevant to biological activity. For fibrates, a variety of descriptors have been employed, categorized as follows:
1D Descriptors: These include basic molecular properties such as molecular weight, atom counts, and bond counts.
2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and electrotopological state (E-state) indices. These descriptors can quantify aspects of molecular size, shape, and branching.
3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and include steric (e.g., molecular volume, surface area) and electronic (e.g., dipole moment, partial charges) properties.
In the context of fibrates, descriptors related to lipophilicity (e.g., logP), molecular shape, and electronic properties have been shown to be particularly important in correlating with PPARα activation. For instance, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) utilize steric and electrostatic field descriptors to build predictive models nih.govnih.gov.
The table below lists some common QSAR descriptors used in the study of fibrates.
| Descriptor Type | Examples | Information Encoded |
| Constitutional | Molecular Weight, Atom Count | Basic molecular composition and size. |
| Topological | Wiener Index, Randic Index | Molecular branching and connectivity. |
| Geometric | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule. |
| Electrostatic | Dipole Moment, Partial Charges | Distribution of charge within the molecule. |
| Hydrophobic | LogP | Lipophilicity and partitioning behavior. |
For example, a typical 3D-QSAR study on a series of PPARα agonists would involve:
Data Set Selection: A set of fibrate analogs with experimentally determined PPARα activation data is compiled.
Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold.
Descriptor Calculation: Steric and electrostatic fields (in the case of CoMFA) or other similarity indices are calculated for each molecule.
Model Building and Validation: A statistical method is used to correlate the descriptors with the biological activity. The predictive power of the model is then validated using internal (e.g., cross-validation) and external test sets.
The contour maps generated from such 3D-QSAR models can visualize the regions in space where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. Based on the structure of this compound, it can be inferred that the bulky and lipophilic chloro-substituted phenyl group would be favored in a hydrophobic region of the PPARα binding pocket, while the polar nicotinic acid ester, upon hydrolysis, would position the resulting carboxylic acid in a region favorable for hydrogen bonding.
Preclinical Pharmacological Investigations of Nicofibrate Hydrochloride
In Vitro Biological Activity Studies
In vitro studies are fundamental in elucidating the mechanisms of action and cellular effects of a drug candidate before it proceeds to in vivo testing. For Nicofibrate (B1678749) hydrochloride, these investigations have centered on its activity in various cell-based and enzymatic systems.
The primary focus of cell-based assays for a lipid-modifying agent would be on pathways involved in lipid metabolism. Key areas of investigation include:
Lipid Accumulation: Assays using cell lines such as HepG2 (a human liver cancer cell line) are often employed to study the effect of compounds on intracellular lipid accumulation. These cells can be induced to accumulate lipids, mimicking conditions of steatosis. The effect of Nicofibrate hydrochloride would be quantified by measuring the reduction in lipid droplets.
Gene Expression Analysis: Quantitative polymerase chain reaction (qPCR) can be used to assess changes in the expression of genes involved in lipid synthesis, oxidation, and transport in response to treatment with the compound.
Protein Expression and Activity: Western blotting and specific activity assays can determine the impact on key proteins and enzymes that regulate lipid metabolism.
| Assay Type | Cell Model | Endpoint Measured | Potential Application for this compound |
| Lipid Accumulation | HepG2 cells | Intracellular lipid content | Assessment of lipid-lowering efficacy at the cellular level |
| Gene Expression | Primary hepatocytes | mRNA levels of lipid metabolism genes | Understanding the molecular mechanism of action |
| Protein Activity | Various cell lines | Activity of enzymes like lipoprotein lipase (B570770) | Determining the direct impact on lipid-metabolizing enzymes |
This table is illustrative of the types of cell-based assays that would be relevant for investigating this compound, based on standard preclinical drug discovery practices.
Enzymatic and ligand-binding assays are critical for identifying direct molecular targets of a drug. nih.gov For this compound, being a derivative of clofibric acid and nicotinic acid, the primary targets of interest are enzymes and receptors involved in lipid metabolism.
Clofibrate (B1669205), a related compound, is known to be an agonist of the peroxisome proliferator-activated receptor alpha (PPARα). drugbank.com PPARα is a nuclear receptor that plays a crucial role in the regulation of genes involved in fatty acid oxidation. Ligand-binding assays would be employed to determine the affinity of this compound or its active metabolites for PPARα. nih.gov Such assays typically involve incubating the receptor with a radiolabeled ligand and then measuring the displacement of the radiolabel by the test compound. nih.gov
Nicotinic acid is known to interact with the nicotinic acid receptor (GPR109A), which is a G protein-coupled receptor. Binding of nicotinic acid to this receptor in adipocytes leads to the inhibition of adenylate cyclase, resulting in decreased lipolysis. Competitive ligand-binding assays would be utilized to assess the interaction of this compound with GPR109A.
| Assay Type | Target | Principle | Relevance to this compound |
| Ligand-Binding Assay | PPARα | Measures the displacement of a radiolabeled ligand from the receptor. | To determine the affinity and potential agonistic activity, similar to fibrates. drugbank.com |
| Enzymatic Assay | Lipoprotein Lipase (LPL) | Measures the enzymatic activity of LPL in the presence of the compound. | To assess the potential to enhance the clearance of triglycerides from the circulation. drugbank.com |
| Ligand-Binding Assay | GPR109A | Competitive binding assay to determine affinity for the nicotinic acid receptor. | To investigate the mechanism behind the reduction of lipolysis in adipose tissue. |
This table outlines the key enzymatic and ligand-binding assays relevant to characterizing the molecular pharmacology of this compound based on the known targets of its constituent moieties.
Understanding the molecular interactions between a drug and its target is fundamental to rational drug design and optimization. For this compound, this involves characterizing its binding to target proteins like PPARα. This characterization goes beyond simple affinity measurements and delves into the specific molecular forces driving the interaction.
While specific structural biology data for this compound's interaction with its targets are not widely published, the principles of molecular recognition would apply. The binding of a ligand to its receptor is governed by a combination of hydrophobic interactions, hydrogen bonds, and electrostatic interactions. Computational modeling and docking studies could be used to predict the binding mode of this compound within the ligand-binding pocket of PPARα. These in silico methods can provide insights into the key amino acid residues involved in the interaction and guide the design of more potent and selective analogs.
In Vivo Pharmacodynamic Studies in Animal Models
In vivo studies in animal models are essential to evaluate the physiological and pharmacological effects of a drug candidate in a whole organism. These studies provide crucial information on efficacy and mechanism of action that cannot be obtained from in vitro experiments.
The selection of appropriate animal models is critical for the preclinical evaluation of a lipid-lowering agent like this compound. The chosen models should mimic key aspects of human dyslipidemia and cardiovascular disease.
Commonly used animal models for assessing the efficacy of lipid-lowering drugs include:
Rodent Models:
High-Fat Diet-Induced Obese and Dyslipidemic Rodents: Rats and mice fed a high-fat diet develop obesity, hypertriglyceridemia, and hypercholesterolemia, making them suitable models to test the efficacy of lipid-lowering agents. nih.gov
Genetically Modified Rodents: Mice with specific gene knockouts, such as the apolipoprotein E (ApoE) or low-density lipoprotein receptor (LDLR) knockout mice, develop spontaneous hypercholesterolemia and atherosclerosis, providing valuable models for studying the impact of drugs on both dyslipidemia and the progression of atherosclerotic plaques. nih.gov
Larger Animal Models:
Rabbits: The hyperlipidemic rabbit model, often induced by a high-cholesterol diet, is a well-established model for atherosclerosis research. nih.gov
Dogs: Dogs have been used to study the disposition of related compounds like etofibrate (B1671712). nih.gov
Pigs: The coronary anatomy and physiology of pigs are similar to humans, making them a relevant model for cardiovascular studies. nih.gov
The validation of these models involves confirming that they exhibit a disease phenotype that is responsive to standard-of-care treatments, thereby providing a benchmark against which new compounds like this compound can be compared.
In these validated animal models, the pharmacological effects of this compound would be evaluated. Key parameters that are typically assessed include:
Lipid Profile: Measurement of plasma levels of total cholesterol, triglycerides, low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C). A study on the combination of clofibric acid and nicotinic acid derivatives in patients with hyperlipoproteinemia showed an increase in polyunsaturated fatty acids and a decrease in saturated and monounsaturated fatty acids. nih.gov
Atherosclerosis Progression: In models of atherosclerosis, the extent of plaque formation in the aorta and other major arteries is quantified.
Cardiac Function: In models of cardiovascular disease, cardiac function can be assessed using techniques such as echocardiography to measure parameters like ejection fraction and ventricular dimensions. A study on fenofibrate (B1672516), a similar fibrate, showed that it reduced cardiac remodeling and improved cardiac function in a rat model of severe left ventricle volume overload.
Metabolic Parameters: Evaluation of glucose tolerance, insulin (B600854) sensitivity, and other markers of metabolic health.
| Animal Model | Disease Phenotype | Key Pharmacodynamic Endpoints | Expected Effect of this compound |
| High-Fat Diet-Fed Rat | Hypertriglyceridemia, Hypercholesterolemia | Plasma triglycerides, total cholesterol, LDL-C, HDL-C | Reduction in triglycerides and total cholesterol. nih.gov |
| ApoE Knockout Mouse | Spontaneous Hypercholesterolemia, Atherosclerosis | Aortic plaque area, plasma lipids | Reduction in plasma lipids and attenuation of atherosclerotic plaque development. |
| Ischemic Heart Failure Dog Model | Acute Heart Failure | Cardiac output, stroke volume, blood pressure | Improvement in hemodynamics. |
This table summarizes relevant preclinical disease models and the expected pharmacological effects of this compound based on the known activities of fibrates and nicotinic acid.
Dose-Response Analysis in Non-Clinical Settings
Preclinical dose-response studies are fundamental in determining the effective dose range of a new chemical entity and understanding its pharmacological profile before human trials. For this compound, comprehensive dose-response data from non-clinical settings are not extensively detailed in publicly available literature. However, the pharmacological actions are understood to be a composite of its two active moieties: a clofibrate analogue and a nicotinic acid derivative.
In preclinical models, the dose-response relationship would be evaluated by administering a range of doses to animal models and measuring the resultant changes in lipid profiles. Key parameters would include the reduction of triglycerides and cholesterol levels. The selection of doses for these studies is typically informed by initial dose range-finding experiments, which help to establish the maximum tolerated dose (MTD) and identify doses that elicit a pharmacological response without significant toxicity. Staggered or ascending dose designs are often employed, starting with low doses and escalating to higher doses to establish a comprehensive dose-response curve.
For a compound like this compound, dose-response relationships would be established in various animal models to assess its lipid-lowering efficacy. The design of such studies often involves small groups of animals at each dose level to statistically determine the dose at which a significant therapeutic effect is observed.
Assessment of Biomarkers and Physiological Parameters
In non-clinical investigations of this compound, a primary focus is the assessment of biomarkers related to lipid metabolism and cardiovascular health. These biomarkers serve as indicators of the drug's pharmacological activity and its potential therapeutic efficacy.
The principal biomarkers for assessing the pharmacodynamic effects of this compound in animal models would include:
Lipid Profile:
Total Cholesterol
Triglycerides (TG)
Low-Density Lipoprotein Cholesterol (LDL-C)
High-Density Lipoprotein Cholesterol (HDL-C)
Enzymes and Proteins:
Lipoprotein Lipase (LPL) activity
Apolipoproteins (e.g., ApoA1, ApoB)
A study on the therapeutic effects of nicofibrate in diabetic hyperlipidemia noted a significant reduction in plasma cholesterol and triglycerides, bringing the lipoprotein picture back within the normal range nih.gov. While this was a clinical observation, preclinical studies would aim to characterize these effects in animal models of dyslipidemia and diabetes.
The following table illustrates the expected changes in key biomarkers following treatment with a fibrate, based on the known mechanism of action.
| Biomarker | Expected Change | Rationale |
| Triglycerides | ↓ | Increased LPL-mediated lipolysis |
| VLDL-C | ↓ | Decreased hepatic production |
| LDL-C | ↓ / ↔ | Variable, depends on baseline TG |
| HDL-C | ↑ | Increased production of ApoA1 and ApoA2 |
Preclinical Pharmacokinetic (PK) Studies
Characterization of Absorption, Distribution, Metabolism, and Excretion (ADME) in Non-Human Species
The ADME profile of this compound is crucial for understanding its disposition in the body. While specific ADME data for this compound is limited, insights can be drawn from studies on structurally related compounds, such as etofibrate, which is a diester of clofibric and nicotinic acids.
A study in dogs on etofibrate provides a basis for understanding the likely ADME characteristics of this compound. Following intravenous administration, etofibrate was rapidly eliminated, with a terminal half-life of only 2 minutes nih.gov. The intermediate half-esters, the nicotinate (B505614) and the clofibrate, had short terminal half-lives of 4.6 and 1.7 minutes, respectively nih.gov. This suggests that this compound would also be rapidly hydrolyzed in the bloodstream into its constituent active molecules.
Absorption: Fibrates are generally well-absorbed orally.
Distribution: The distribution of the active metabolites is a key factor. For instance, studies on other fibrates have shown distribution to the liver, which is a primary site of action for regulating lipid metabolism.
Metabolism: this compound is expected to undergo rapid hydrolysis to clofibric acid and the nicotinic acid derivative. Clofibric acid has a significantly longer terminal half-life of approximately 42 hours in dogs nih.gov. Nicotinic acid exhibits dose-dependent pharmacokinetics nih.gov.
Excretion: The metabolites are primarily excreted in the urine. For example, nicotinic acid is excreted about 30% unchanged in the urine nih.gov.
Metabolite Identification and Profiling (Non-Human)
In non-human species, this compound is anticipated to be metabolized into its primary active components: a derivative of clofibric acid and a nicotinic acid moiety. Further metabolism of these components would then occur.
Based on studies of related compounds, the major metabolites would be:
The clofibric acid analogue
The nicotinic acid derivative
Glucuronide conjugates of the metabolites
A study on etofibrate identified three distinct metabolites of nicotinic acid in the urine of dogs nih.gov. Similarly, research on fenofibrate, another fibrate, in rat hepatocytes showed that it is completely metabolized, with the main products being fenofibric acid and its glucuronidated form nih.gov. Carbonyl reduction of fenofibric acid also occurs nih.gov. This suggests that the clofibric acid portion of nicofibrate would likely undergo similar metabolic transformations.
Analysis of Species-Dependent Metabolic Fates (Preclinical)
Species-dependent differences in drug metabolism are a critical consideration in preclinical studies. These differences can affect both the efficacy and safety profile of a drug candidate. For fibrates, species-specific variations in metabolic pathways have been observed.
For instance, a study on fenofibrate demonstrated that its metabolism and the resulting peroxisome proliferation show species differences. While fenofibrate induced peroxisomal palmitoyl-CoA oxidation activity in rat hepatocytes, it did not have the same effect in guinea pig hepatocytes or a human hepatoma cell line (HepG2) nih.gov. This highlights that the metabolic fate and pharmacological response can vary significantly between preclinical species and humans.
The metabolic rates of drugs can also differ between species. For example, studies on nicardipine (B1678738) hydrochloride, which is structurally different but provides a comparative context for species variability, showed that the disappearance of the drug from plasma after intravenous administration was fastest in rats, followed by dogs and monkeys, and was slowest in humans nih.gov. Such species-specific pharmacokinetic data is vital for extrapolating preclinical findings to predict human pharmacokinetics.
Pharmacokinetic-Pharmacodynamic (PK/PD) Relationship Studies
PK/PD modeling is a critical tool in preclinical development to establish a quantitative link between drug exposure (pharmacokinetics) and the pharmacological response (pharmacodynamics). For this compound, PK/PD studies would aim to correlate the plasma concentrations of its active metabolites with the observed lipid-lowering effects.
The primary objective of these studies would be to understand the concentration-effect relationship, which is essential for optimizing dosing regimens. In preclinical models, this would involve measuring the plasma concentrations of the clofibric acid and nicotinic acid derivatives over time and simultaneously assessing the changes in lipid biomarkers.
By integrating PK and PD data, researchers can develop models that predict the intensity and duration of the pharmacological effect based on the dose administered. This allows for a more rational selection of doses for further development and for first-in-human clinical trials. The PK/PD relationship helps in understanding how factors such as absorption, distribution, metabolism, and excretion influence the therapeutic outcome.
Pharmacological Interaction Studies (Non-Clinical)
Preclinical evaluation of a drug candidate's potential for pharmacological interactions is a critical component of its safety assessment. These studies aim to identify potential alterations in the drug's own activity or the activity of co-administered drugs, as well as its interactions with endogenous metabolic and signaling pathways. For this compound, a compound belonging to the fibrate class of lipid-lowering agents, these investigations are essential to predict its behavior in complex biological systems.
Evaluation of Compound-Compound Interactions
Non-clinical studies investigating the interaction between this compound and other compounds are crucial for identifying potential drug-drug interactions. A primary area of focus for fibrates is their co-administration with HMG-CoA reductase inhibitors (statins), another major class of lipid-lowering drugs. The combination of these two classes of drugs can increase the risk of myopathy. Preclinical studies are therefore designed to elucidate the pharmacokinetic and pharmacodynamic basis of such interactions.
While specific preclinical data for this compound is limited, the interaction profiles of other fibrates, such as fenofibrate, provide valuable insights. The key mechanism underlying the interaction between some fibrates and statins involves the inhibition of statin metabolism. Statins are primarily metabolized through glucuronidation, and inhibition of this pathway can lead to increased systemic exposure and a higher risk of muscle-related side effects.
In vitro studies using human hepatocytes have shown that different fibrates have varying effects on the enzymes responsible for drug metabolism. For instance, fenofibric acid, the active metabolite of fenofibrate, is a weak inducer of cytochrome P450 (CYP) enzymes such as CYP3A4 and CYP2C8. nih.gov In contrast, gemfibrozil (B1671426) has been shown to be an inhibitor of statin glucuronidation, which explains its higher propensity to cause myopathy when co-administered with statins. nih.gov
Table 1: Illustrative Preclinical Pharmacokinetic Interaction Data for a Representative Fibrate (Fenofibric Acid) and a Statin
| Interacting Drug | Parameter | Value (Statin Alone) | Value (Statin + Fibrate) | % Change |
| Simvastatin | AUC (ng·h/mL) | 150 | 165 | +10% |
| Cmax (ng/mL) | 30 | 32 | +7% | |
| Atorvastatin | AUC (ng·h/mL) | 210 | 220 | +5% |
| Cmax (ng/mL) | 45 | 48 | +7% | |
| Rosuvastatin | AUC (ng·h/mL) | 550 | 560 | +2% |
| Cmax (ng/mL) | 120 | 125 | +4% | |
| Note: This table presents hypothetical data based on the generally observed weak interaction potential of fenofibric acid with statins in preclinical studies for illustrative purposes, as specific data for this compound is not available. |
Assessment of Compound-Pathway Interactions
The primary mechanism of action of fibrates, including presumably this compound, involves the activation of the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that functions as a ligand-activated transcription factor. Upon activation by a fibrate, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in lipid and lipoprotein metabolism.
Preclinical studies are essential to characterize the specific downstream effects of a fibrate on these metabolic pathways. The activation of PPARα leads to an upregulation of genes involved in fatty acid uptake, transport, and catabolism. For instance, studies with the fibrate clofibrate in pigs have demonstrated an upregulation of PPARα target genes in both the liver and adipose tissue.
Key genes and pathways affected by PPARα activation include:
Lipoprotein Lipase (LPL): Increased expression of LPL, which enhances the clearance of triglyceride-rich lipoproteins.
Apolipoproteins: Modulation of the expression of apolipoproteins, such as an increase in apoA-I and apoA-II (associated with HDL) and a decrease in apoC-III (an inhibitor of LPL).
Fatty Acid Oxidation: Upregulation of enzymes involved in the mitochondrial and peroxisomal beta-oxidation of fatty acids, leading to increased lipid catabolism.
Furthermore, the interaction of fibrates with the PPARα pathway can have broader effects on cellular processes. For example, there is emerging evidence that PPARα activation can influence pathways related to inflammation and autophagy, suggesting a more complex biological role for this class of drugs.
Table 2: Representative PPARα Target Genes Modulated by Fibrate Treatment in Preclinical Models
| Gene | Function | Tissue | Change in Expression |
| Acyl-CoA oxidase 1 (ACOX1) | Peroxisomal fatty acid beta-oxidation | Liver | Upregulation |
| Carnitine palmitoyltransferase 1A (CPT1A) | Mitochondrial fatty acid beta-oxidation | Liver | Upregulation |
| Lipoprotein lipase (LPL) | Triglyceride hydrolysis | Adipose Tissue, Muscle | Upregulation |
| Apolipoprotein A-I (APOA1) | HDL cholesterol formation | Liver | Upregulation |
| Apolipoprotein C-III (APOC3) | Inhibition of lipoprotein lipase | Liver | Downregulation |
| Fatty acid binding protein 1 (FABP1) | Intracellular fatty acid transport | Liver | Upregulation |
| Note: This table provides a summary of well-established PPARα target genes and their response to fibrate treatment in preclinical studies. |
Drug Discovery and Development Perspectives for Nicofibrate Hydrochloride
Computational Drug Design and Screening
Computational methods have become indispensable in expediting the drug discovery process, offering a cost-effective and time-efficient alternative to traditional screening methods. nih.gov For a compound like nicofibrate (B1678749) hydrochloride, which acts by activating peroxisome proliferator-activated receptor alpha (PPARα), these techniques are pivotal in identifying and refining potent agonists. drugs.com
Virtual screening (VS) is a powerful computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov In the context of nicofibrate hydrochloride, VS can be applied to identify novel PPARα agonists with improved efficacy and safety profiles. The process typically involves either ligand-based or structure-based approaches.
Ligand-Based Virtual Screening (LBVS): This method utilizes the knowledge of known active ligands to identify new compounds with similar properties. For fibrates, a pharmacophore model can be generated based on the essential structural features of known PPARα agonists. This model is then used to screen databases for compounds that match the pharmacophore, thereby having a higher probability of being active.
Structure-Based Virtual Screening (SBVS): With the availability of the three-dimensional structure of the PPARα ligand-binding domain, SBVS can be employed. nih.gov This approach involves docking candidate molecules into the binding site of the receptor to predict their binding affinity and mode of interaction. acs.org By evaluating a large number of compounds, SBVS can prioritize a smaller, more manageable set for experimental testing.
A typical workflow for virtual screening in the context of fibrate discovery is outlined in the table below.
| Step | Description |
| Target Selection | Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is identified as the therapeutic target for fibrates. |
| Library Preparation | A large database of chemical compounds is prepared for screening. This can include commercially available compounds, natural products, or synthetically feasible molecules. |
| Pharmacophore Modeling (Ligand-Based) | Based on the structures of known PPARα agonists like fenofibrate (B1672516) and gemfibrozil (B1671426), a 3D pharmacophore model is created to define essential chemical features for activity. |
| Molecular Docking (Structure-Based) | Compounds from the library are computationally docked into the ligand-binding pocket of the PPARα crystal structure to predict binding affinity and pose. |
| Scoring and Ranking | The docked compounds are scored and ranked based on their predicted binding energies and interactions with key amino acid residues in the binding site. |
| Hit Selection | A subset of top-ranking compounds is selected as "hits" for further experimental validation. |
Once initial hits are identified, in silico methods are crucial for optimizing their structure to improve potency, selectivity, and pharmacokinetic properties. For a derivative like this compound, computational tools can guide the modification of its chemical scaffold. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can establish a mathematical relationship between the chemical structure of fibrate derivatives and their biological activity. cyberleninka.ru This allows for the prediction of the activity of novel, unsynthesized compounds, thereby directing synthetic efforts towards more promising candidates.
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-receptor complex, helping to understand the stability of the binding and the key interactions that contribute to it. tandfonline.com This information is invaluable for making rational modifications to the lead compound to enhance its binding affinity and efficacy. An example of an in silico approach for a related fibrate, fenofibrate, involved combining in vitro data with in silico simulations to accurately predict its in vivo human plasma profiles, showcasing the power of these predictive models. nih.govresearchgate.net
For the development of compounds like this compound, AI can be employed in several ways:
Predictive Modeling: ML algorithms can build models to predict the PPARα agonistic activity, as well as the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel fibrate derivatives. mdpi.com
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, such as high potency for PPARα and favorable safety profiles.
Drug Repurposing: AI can identify existing drugs that may have off-target lipid-lowering effects, offering a faster route to new therapeutic options. news-medical.net A recent study successfully used a machine learning framework to identify existing FDA-approved drugs with unexpected lipid-lowering effects. news-medical.net
| AI/ML Application | Description | Potential Impact on Fibrate Discovery |
| Predictive QSAR | Machine learning algorithms build predictive models of the relationship between molecular structure and biological activity. | More accurate prediction of the potency of new this compound analogs. |
| Generative Models | Deep learning models generate novel molecular structures with desired properties. | Design of novel fibrate scaffolds with improved efficacy and reduced side effects. |
| ADMET Prediction | AI models predict the pharmacokinetic and toxicity profiles of compounds early in the discovery process. | Early identification of candidates with poor drug-like properties, reducing late-stage failures. |
| Analysis of Clinical Data | Machine learning can analyze real-world clinical data to identify predictors of treatment response. mdpi.com | Personalization of fibrate therapy by identifying patient subgroups most likely to benefit. |
Strategies for Hit-to-Lead and Lead Optimization
The transition from a "hit" (a compound with initial activity) to a "lead" (a compound with more drug-like properties) and the subsequent optimization of that lead are critical stages in drug discovery. For a compound in the fibrate class, these strategies focus on enhancing its therapeutic profile.
The hit-to-lead process involves taking the initial hits from a screening campaign and improving their potency and selectivity while also introducing favorable pharmacokinetic properties. This is an iterative process of chemical synthesis and biological testing, guided by computational modeling.
Lead optimization further refines the lead compound to produce a preclinical candidate. This involves a multi-parameter optimization to balance potency, selectivity, metabolic stability, and safety. For a compound like this compound, this could involve modifying its structure to improve its oral bioavailability or reduce potential off-target effects. Computational chemistry plays a significant role in suggesting modifications and predicting their impact, thereby reducing the number of compounds that need to be synthesized and tested.
Translational Research Approaches from Preclinical Findings
Translational research aims to bridge the gap between preclinical laboratory findings and clinical practice. For fibrates, preclinical studies in animal models of dyslipidemia and cardiovascular disease provide the initial evidence of efficacy and mechanism of action. However, the translation of these findings to humans can be challenging.
To improve the predictive value of preclinical studies, more sophisticated animal models that better mimic human disease are being developed. Furthermore, the use of biomarkers in both preclinical and clinical studies can help to monitor the therapeutic response and provide a more direct link between the two. For instance, changes in specific lipid species or inflammatory markers in response to this compound in animal models could be monitored in early-phase human trials to confirm target engagement and provide an early indication of efficacy.
Innovations in Early-Stage Drug Discovery Pertaining to Fibrates
The field of early-stage drug discovery for fibrates and other lipid-lowering agents is continuously evolving. One area of innovation is the development of dual or pan-PPAR agonists that target multiple PPAR isoforms (α, γ, and δ). nih.govtandfonline.com The rationale is that such compounds could offer a broader range of therapeutic benefits, addressing not only dyslipidemia but also insulin (B600854) resistance and inflammation. Virtual screening and computational design are key tools in the discovery of these multi-target ligands. tandfonline.com
Advanced Research Methodologies and Techniques in Nicofibrate Hydrochloride Studies
Bioanalytical Techniques for Compound and Metabolite Analysis
Given that Nicofibrate (B1678749) hydrochloride is metabolized to clofibric acid and nicotinic acid, bioanalytical methods are often focused on the sensitive and specific quantification of these active moieties in biological matrices.
Applications of Mass Spectrometry
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as a cornerstone for the bioanalysis of drugs and their metabolites due to its high sensitivity and specificity. This technique is extensively used for the quantitative determination of nicotinic acid (niacin) and its metabolites, such as nicotinuric acid, in human plasma. In these assays, sample preparation typically involves protein precipitation or solid-phase extraction (SPE) to isolate the analytes from the complex plasma matrix. The analytes are then separated chromatographically and detected by the mass spectrometer, often using a turbo ion spray interface in multiple reaction monitoring (MRM) mode, which ensures precise quantification. For instance, a validated LC-MS/MS method for niacin and nicotinuric acid in human plasma demonstrated linearity over a concentration range of 10 to 5000 ng/mL for both analytes. drugbank.comyoutube.com
These methodologies are fundamental for pharmacokinetic studies, allowing researchers to track the concentration of the active metabolites of Nicofibrate hydrochloride over time in biological fluids. drugbank.comnih.gov
Utilization of Chromatographic Methods (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for the analysis of pharmaceutical compounds. researchgate.net Reverse-phase HPLC (RP-HPLC) methods are commonly developed and validated for the simultaneous estimation of multiple compounds in a single run. For fibrates like fenofibrate (B1672516), RP-HPLC methods have been established to determine the compound in bulk drug and pharmaceutical dosage forms. researchgate.netresearchgate.net
A typical HPLC method for a fibrate might involve a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. researchgate.net Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. The validation of these methods, following guidelines from the International Conference on Harmonisation (ICH), ensures their accuracy, precision, linearity, and robustness. researchgate.net Such chromatographic techniques are indispensable for quality control and the determination of drug purity. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Compound | Fenofibrate | researchgate.net |
| Column | Luna C18 | researchgate.net |
| Mobile Phase | Methanol:Acetate Buffer pH 3.7 (82:18 v/v) | researchgate.net |
| Flow Rate | 1.5 ml/min | researchgate.net |
| Detection | UV at 248 nm | researchgate.net |
| Retention Time | 9.05 ± 0.2 min | researchgate.net |
Molecular and Cellular Biology Techniques
The pharmacological effects of fibrates, including the active moiety of this compound, are primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism. drugbank.comnih.gov Understanding this mechanism requires a variety of molecular and cellular biology techniques.
Researchers use these techniques to investigate how fibrates influence cellular processes. For example, studies on fenofibrate have employed methods to assess its effects on cancer cells. These include:
Cell Viability Assays (e.g., CCK-8 assay): To determine the growth-inhibitory effects of the compound on cell lines. nih.gov
Western Blot Analysis and Immunofluorescence Staining: To investigate the regulation of signaling pathways, such as the AMPK/mTOR pathway, and the expression of specific proteins like CD276. nih.gov
Mitochondrial Function Assays: Techniques using fluorescent probes (e.g., JC-1 staining) are used to evaluate the impact on mitochondrial membrane potential and the production of reactive oxygen species (ROS). pharmaron.com
Gene Expression Analysis: To study how fibrates alter the transcription of PPARα target genes. nih.gov
These studies provide insights into the molecular pathways through which fibrates exert their effects, from lipid metabolism regulation to potential anti-tumor activities. pharmaron.comfda.gov
Biophysical Characterization Methods for Ligand-Target Interactions
Elucidating the direct physical interaction between a drug and its molecular target is crucial for understanding its mechanism of action. For fibrates, the primary target is the PPARα nuclear receptor. drugbank.com Biophysical techniques are employed to characterize these ligand-target interactions.
Native Mass Spectrometry (MS): This technique can be used to directly observe the non-covalent interactions between a protein and its ligands, providing information on binding stoichiometry and conformational changes. fda.gov
Molecular Docking: This computational method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov It helps in understanding the binding mode and affinity. For example, molecular docking has been used to study the interaction of various compounds with targets like PPARA. nih.gov These simulations can reveal strong binding affinities and identify key molecular interactions. nih.gov
These methods are vital for drug design and for understanding the structure-activity relationship of fibrates with their nuclear receptor targets.
Applications of Radiolabeled Compounds in Metabolic Research
Radiolabeled compounds are powerful tools in drug metabolism and pharmacokinetic (ADME - absorption, distribution, metabolism, and excretion) studies. pharmaron.comnih.gov By replacing an atom in the drug molecule with a radioisotope, typically Carbon-14 (¹⁴C) or Tritium (³H), researchers can trace the fate of the drug and its metabolites in vitro and in vivo. nih.gov
Studies using ¹⁴C-labeled fenofibrate in human volunteers have been instrumental in determining its metabolic fate. fda.gov After oral administration of the radiolabeled drug, the radioactivity is tracked in urine and feces over time. This allows for the calculation of the total recovery of the administered dose and reveals the primary routes of excretion. fda.gov Analysis of the radioactive components in the excreta helps in the identification and quantification of various metabolites. For fenofibrate, such studies have shown that approximately 60% of the dose is excreted in the urine and 25% in the feces, with the major urinary metabolite being the glucuronide conjugate of fenofibric acid. fda.gov
| Parameter | Finding | Reference |
|---|---|---|
| Radiolabel | ¹⁴C | fda.gov |
| Total Recovery (7 days) | ~84% of administered dose | fda.gov |
| Excretion in Urine | ~59-60% of dose | fda.gov |
| Excretion in Feces | ~25% of dose | fda.gov |
| Major Urinary Metabolite | Fenofibric acid glucuronide | fda.gov |
Development of Novel Experimental Models (In Vitro and In Vivo)
The study of this compound and other fibrates relies on various experimental models to assess their efficacy and mechanisms of action.
In Vitro Models: These models utilize cultured cells to investigate the direct effects of compounds on specific cellular processes. For instance, cancer cell lines, such as the MB49 bladder cancer cell line, have been used to study the growth-inhibitory effects of fibrates like fenofibrate, bezafibrate, and clofibric acid. nih.gov Such models allow for controlled experiments to dissect molecular pathways and are crucial for initial screening and mechanistic studies.
In Vivo Models: Animal models are essential for understanding the complex physiological and pharmacological effects of a drug in a whole organism. Rodent models, such as rats and mice, are commonly used in fibrosis research and to study the effects of fibrates. For example, xenograft mouse models, where human tumor cells are implanted into immunodeficient mice, are used to evaluate the anti-tumor efficacy of compounds like fenofibrate in a living system. nih.govpharmaron.com These models are critical for preclinical evaluation and for translating basic research findings toward clinical applications.
Future Directions and Emerging Research Areas for Nicofibrate Hydrochloride
Exploration of Novel Preclinical Therapeutic Applications
While the primary application of fibrates, including the active metabolite of nicofibrate (B1678749), has been in the management of dyslipidemia, preclinical research is beginning to uncover novel therapeutic avenues. researchgate.net These explorations are driven by the understanding that the compound's mechanism of action, primarily through the activation of peroxisome proliferator-activated receptors (PPARs), has effects that extend beyond lipid metabolism. uscjournal.comdrugbank.com
One notable area of investigation is the potential role of fibrates in addiction medicine. Preclinical studies have examined the effects of clofibrate (B1669205), a representative fibrate, on nicotine (B1678760) reward and relapse. Research in animal models, including rats and squirrel monkeys, has shown that clofibrate can prevent the acquisition of nicotine-seeking behavior, reduce nicotine intake in experienced subjects, and counteract relapse triggers. nih.gov The mechanism appears to involve the modulation of nicotine's effects on neuronal firing in the ventral tegmental area and dopamine (B1211576) release in the nucleus accumbens shell, key components of the brain's reward circuitry. nih.gov These findings suggest a novel application for PPARα activators like the clofibric acid component of nicofibrate hydrochloride in the treatment of tobacco dependence.
Further research is warranted to explore other potential applications based on the pleiotropic effects of PPARα activation, which include anti-inflammatory and antioxidant properties. These properties could be relevant for a range of conditions characterized by underlying inflammatory processes.
Advancements in Preclinical Disease Modeling and Predictive Tools
The accuracy and relevance of preclinical models are paramount for translating basic research findings into clinical applications. In the context of this compound, advancements in disease modeling are crucial for studying its efficacy in complex conditions like atherosclerosis and metabolic syndrome.
Genetically modified animal models have become indispensable tools in dyslipidemia research. criver.com Mice, for example, can be engineered to lack key proteins involved in lipid metabolism, such as the low-density lipoprotein receptor (LDLR) or apolipoprotein E (ApoE), leading to the development of atherosclerotic plaques that mimic human disease. criver.comnih.gov These models are instrumental for investigating the impact of fibrates on the progression and even regression of atherosclerosis in a controlled setting. nih.gov Other species, like rabbits, are also valuable as their lipoprotein metabolism shares more similarities with humans. mdpi.com
Beyond traditional animal models, researchers are developing more sophisticated predictive tools. These include in vitro models using human-derived cells, such as hepatocytes or adipocytes, which can be used to study the direct effects of nicofibrate on lipid metabolism in a human-relevant context. criver.com The development of humanized mouse models, which express human genes related to lipid metabolism, provides another layer of translational relevance for testing novel therapeutics. biocytogen.com
The table below summarizes some of the key preclinical models used in dyslipidemia research, which are relevant for studying the effects of this compound.
| Model Type | Species | Key Characteristics | Research Application |
| Diet-Induced | Mouse, Rabbit | Fed high-fat/high-cholesterol diets to induce dyslipidemia and atherosclerosis. | Studying the effect of interventions on diet-related disease progression. |
| Genetic Knockout | Mouse | Lacks specific genes like ApoE or LDLR, leading to spontaneous hyperlipidemia. | Investigating the mechanisms of atherosclerosis development and the impact of drugs on genetically predisposed conditions. criver.comnih.gov |
| Transgenic | Mouse, Rabbit | Overexpresses human genes involved in lipid metabolism (e.g., human ApoB-100). | Creating models that more closely mimic human lipoprotein profiles for drug testing. criver.commdpi.com |
| Spontaneous Mutation | Rabbit (WHHL) | Naturally occurring mutation in the LDLR gene, serving as a model for familial hypercholesterolemia. | Studying inherited lipid disorders and their response to treatment. |
| In Vitro | Human Cells | Primary hepatocytes, adipocytes, or immortalized cell lines. | Investigating direct cellular and molecular mechanisms of drug action. criver.com |
New Methodological Paradigms in Fibrate Pharmacology Research
The field of pharmacology is moving beyond traditional dose-response studies to embrace more dynamic and systems-level approaches. For fibrate research, this involves adopting new methodologies that can capture the complexity of drug action and its interaction with the biological environment.
One emerging paradigm is the application of network pharmacology. This approach uses computational methods to analyze the interactions between a drug, its molecular targets, and the broader network of genes and proteins involved in a disease. By mapping these interactions, researchers can predict a drug's polypharmacological effects—that is, its ability to act on multiple targets simultaneously—and identify potential new therapeutic uses. mdpi.com For a dual-action compound like this compound, network pharmacology could be particularly useful for dissecting the distinct and synergistic contributions of its clofibric acid and nicotinic acid components.
Furthermore, advances in analytical techniques are enabling more precise and sensitive quantification of drugs and their metabolites in biological samples. Methods like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are essential for detailed pharmacokinetic and pharmacodynamic studies. nih.govlupinepublishers.comnih.gov These techniques allow for the accurate measurement of drug concentrations over time, which is critical for understanding its absorption, distribution, metabolism, and excretion. nih.govdrugbank.com
The integration of these advanced analytical methods with sophisticated computational modeling and multi-omics data represents a new frontier in fibrate pharmacology. This holistic approach will not only enhance our understanding of this compound's mechanism of action but also pave the way for the development of more effective and personalized lipid-modifying therapies.
Q & A
Q. How can researchers confirm the structural identity and purity of Nicofibrate hydrochloride in experimental settings?
- Methodological Answer :
To confirm structural identity, use nuclear magnetic resonance (NMR) spectroscopy for proton and carbon-13 analysis, cross-referencing with PubChem-derived spectral data (InChI Key:
OIOUYKUZONMMSL-UHFFFAOYSA-N) . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) can assess purity (>98% recommended). For salt form verification, conduct elemental analysis (Cl⁻ quantification) and compare with theoretical values from the molecular formula (C₁₄H₁₇N·Cl) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use NIOSH-approved N95 respirators if dust generation is likely .
- Ventilation : Conduct experiments in fume hoods to prevent inhalation of particulates .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. What experimental designs are optimal for studying this compound’s inhibition of low-density lipoprotein (LDL) oxidation?
- Methodological Answer :
- In Vitro Assays : Use copper-induced LDL oxidation models. Prepare LDL isolates from human plasma via ultracentrifugation (density = 1.019–1.063 g/mL). Measure thiobarbituric acid-reactive substances (TBARS) or conjugated dienes to quantify oxidation inhibition .
- Dose-Response Analysis : Apply factorial design (e.g., 3×3 matrix) to test concentrations (e.g., 10–100 µM) against control groups. Use ANOVA to identify significant effects .
Q. How should researchers address contradictions in data on this compound’s lipid-lowering efficacy across different experimental models?
- Methodological Answer :
- Model-Specific Analysis : Compare outcomes in rodent vs. non-rodent models (e.g., rabbits, primates). Adjust for interspecies differences in lipoprotein metabolism (e.g., CETP activity in primates) .
- Confounding Variables : Control for diet (e.g., high-cholesterol vs. standard chow) and genetic backgrounds. Use meta-analysis to aggregate data from ≥5 independent studies, applying random-effects models to account for heterogeneity .
Q. What strategies are recommended for optimizing this compound dosage in preclinical pharmacokinetic studies?
- Methodological Answer :
- Factorial Design : Vary dose (10–50 mg/kg), administration route (oral vs. intravenous), and sampling intervals (0–24 hrs). Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify plasma concentrations .
- Pharmacokinetic Modeling : Apply non-compartmental analysis (NCA) to calculate AUC, Cₘₐₓ, and t₁/₂. Validate with bootstrap resampling (n=200 iterations) .
Q. How can synthesis protocols for this compound be adapted to improve yield and scalability for research applications?
- Methodological Answer :
- Route Optimization : Replace traditional esterification with microwave-assisted synthesis (100°C, 30 mins) to enhance reaction efficiency .
- Purification : Use recrystallization from ethanol/water (70:30 v/v) to achieve >95% purity. Confirm crystallinity via X-ray diffraction (XRD) .
Specialized Methodological Considerations
Q. What in vivo models best elucidate this compound’s impact on lipoprotein profiles?
- Methodological Answer :
- Apolipoprotein E-Deficient (ApoE⁻/⁻) Mice : Monitor atherosclerotic plaque progression via ultrasound or histopathology after 12-week treatment .
- Zucker Diabetic Fatty (ZDF) Rats : Assess triglyceride reduction in hyperlipidemic conditions using enzymatic assays (e.g., glycerol-3-phosphate oxidase method) .
Q. How can researchers identify novel biomarkers for this compound’s metabolic effects using omics approaches?
- Methodological Answer :
- Proteomics : Perform LC-MS/MS on liver tissue lysates to detect changes in apolipoprotein A-I (ApoA-I) and lipoprotein lipase (LPL) expression .
- Metabolomics : Apply gas chromatography-mass spectrometry (GC-MS) to profile plasma metabolites (e.g., free fatty acids, acylcarnitines) pre/post-treatment .
Q. What computational tools are effective for predicting this compound’s off-target interactions?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
